molecular formula C21H20FNO2 B11231738 N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

Cat. No.: B11231738
M. Wt: 337.4 g/mol
InChI Key: PRFHAKYTJZGBTK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with a fluorophenyl group and a propanamide chain attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

    Attachment of the propanamide chain: The propanamide chain can be attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
  • N-(3,4-dimethylphenyl)-3-[5-(4-bromophenyl)furan-2-yl]propanamide
  • N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Uniqueness

N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H20FNO2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H20FNO2/c1-14-3-8-18(13-15(14)2)23-21(24)12-10-19-9-11-20(25-19)16-4-6-17(22)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,24)

InChI Key

PRFHAKYTJZGBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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